3,4,4'-Trifluoro-3'-methylbenzophenone possesses a carbonyl group (C=O) and an aromatic ring structure. These functional groups are commonly used as building blocks in organic synthesis . The presence of fluorine atoms can also influence the reactivity of the molecule, making it potentially useful for the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals and materials science [DOI: 10.1002/anie.200800446].
Aromatic ketones, like 3,4,4'-Trifluoro-3'-methylbenzophenone, can be used as precursors for the development of new materials. For instance, they can be incorporated into polymers or used as ligands in coordination chemistry to create functional materials with specific properties [DOI: 10.1002/pol.1998.12022:10:10189]. The presence of fluorine atoms can further influence properties like thermal stability and electrical conductivity, making the material potentially useful in optoelectronic applications [DOI: 10.1002/adfm.200400044].
The aromatic ring structure and the carbonyl group in 3,4,4'-Trifluoro-3'-methylbenzophenone can potentially allow it to absorb light. Further research could explore its light-absorbing properties and potential applications in photochemistry, such as photocatalysis or light-emitting devices [DOI: 10.1039/C3NR35513K].
3,4,4'-Trifluoro-3'-methylbenzophenone is an organic compound characterized by its unique trifluoromethyl and methyl substituents on a benzophenone backbone. The chemical structure consists of two phenyl rings connected by a carbonyl group, with trifluoromethyl groups located at the 3 and 4 positions of one ring and a methyl group at the 3' position of the other ring. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.
Several synthetic routes have been developed for the preparation of 3,4,4'-trifluoro-3'-methylbenzophenone:
3,4,4'-Trifluoro-3'-methylbenzophenone has several potential applications:
Interaction studies involving 3,4,4'-trifluoro-3'-methylbenzophenone focus on its behavior in biological systems and its interactions with various enzymes and receptors. Preliminary studies suggest that similar compounds may interact with cytochrome P450 enzymes, influencing metabolic pathways. Further research is needed to elucidate specific interactions and their implications for pharmacology.
Several compounds share structural similarities with 3,4,4'-trifluoro-3'-methylbenzophenone. Below is a comparison highlighting their unique features.
| Compound Name | Unique Features |
|---|---|
| 2-Hydroxy-4-methoxybenzophenone | Contains a hydroxyl group; used as an antioxidant. |
| 4-Methylbenzophenone | Lacks fluorine; simpler structure; used in sunscreens. |
| Benzophenone-3 | Known UV filter; less fluorinated; widely used in cosmetics. |
| 4-Trifluoromethylbenzophenone | Similar trifluoromethyl substitution; different position of methyl group. |
The uniqueness of 3,4,4'-trifluoro-3'-methylbenzophenone lies in its specific arrangement of trifluoromethyl groups and methyl substituents which significantly influences its chemical properties and potential applications compared to these similar compounds.
3,4,4'-Trifluoro-3'-methylbenzophenone consists of a benzophenone backbone (two phenyl rings connected by a carbonyl group) with fluorine atoms at positions 3, 4, and 4' on one phenyl ring and a methyl group at position 3' on the adjacent phenyl ring. Its IUPAC name is (3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone, and it is identified by the CAS number 951886-78-5. The molecular formula is $$ \text{C}{14}\text{H}9\text{F}_3\text{O} $$, with a molecular weight of 250.21 g/mol.
| Feature | Description |
|---|---|
| Benzophenone core | Two phenyl rings connected by a ketone group (C=O) |
| Fluorine substituents | Positions 3, 4 (on one ring), and 4' (on the adjacent ring) |
| Methyl group | Attached at position 3' of the adjacent phenyl ring |
The fluorine atoms introduce electron-withdrawing effects, enhancing the compound's stability and reactivity. The methyl group at position 3' provides steric hindrance, influencing molecular packing and solubility. The carbonyl group (C=O) at the center of the benzophenone core is critical for its photoinitiating properties.
3,4,4'-Trifluoro-3'-methylbenzophenone is an organic compound with the molecular formula C₁₄H₉F₃O and a molecular weight of 250.22 g/mol [1]. The compound consists of a benzophenone backbone with three fluorine atoms positioned at the 3, 4, and 4' positions, and a methyl group at the 3' position [1]. This unique substitution pattern imparts distinctive physical and chemical properties to the molecule.
The compound is identified by the CAS registry number 951886-78-5 [1] and has the IUPAC name (3,4-difluorophenyl)(4-fluoro-3-methylphenyl)methanone [3]. The molecular structure features two phenyl rings connected by a carbonyl group, with the fluorine atoms and methyl group providing specific electronic and steric effects .
At room temperature (20°C), 3,4,4'-trifluoro-3'-methylbenzophenone exists as a solid [4] with a white to off-white appearance [5]. The compound maintains its solid state under normal atmospheric conditions, which is typical for benzophenone derivatives with similar molecular weights.
| Property | Value | Source/Method |
|---|---|---|
| Melting Point | No data available | Safety Data Sheet [4] |
| Boiling Point | No data available | Safety Data Sheet [4] |
| Thermal Decomposition Temperature | Estimated > 250°C | Based on fluorinated compound stability [6] |
| Flash Point | No data available | Safety Data Sheet [4] |
The lack of specific thermal property data for this compound necessitates estimation based on structurally similar compounds. Fluorinated benzophenones typically exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strong carbon-fluorine bonds [6]. For comparison, 4-(trifluoromethyl)benzophenone has a melting point of 114-116°C [7], while 3-(trifluoromethyl)benzophenone melts at 52-53°C [8].
| Solvent Type | Solubility |
|---|---|
| Water | Insoluble [10] |
| Chloroform | Soluble [4] |
| Dichloromethane | Soluble [4] |
| Acetone | Soluble [4] |
The solubility profile of 3,4,4'-trifluoro-3'-methylbenzophenone reflects the influence of fluorine substitution on intermolecular interactions. The compound is insoluble in water, which is characteristic of fluorinated benzophenones due to their increased lipophilicity [10]. However, it demonstrates good solubility in organic solvents such as chloroform, dichloromethane, and acetone [4].
The compound's electronic properties are significantly influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating properties of the methyl group. Based on similar compounds, the estimated properties include:
The vapor pressure of 3,4,4'-trifluoro-3'-methylbenzophenone is estimated to be low (< 1 Pa at 25°C) [11], indicating limited volatility under normal conditions. This low volatility is consistent with the compound's solid state and relatively high molecular weight.
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 3,4,4'-Trifluoro-3'-methylbenzophenone | 250.22 | No data | 1.25-1.35 (est.) |
| 4-(Trifluoromethyl)benzophenone | 250.22 | 114-116 [7] | 1.278 (est.) [7] |
| 3-(Trifluoromethyl)benzophenone | 250.22 | 52-53 [8] | 1.244 [8] |
| 4-Methylbenzophenone | 196.24 | 56.5-57 [14] | 1.079 [14] |
The comparison reveals that fluorine substitution significantly affects physical properties. The estimated density of 3,4,4'-trifluoro-3'-methylbenzophenone is higher than non-fluorinated analogs, reflecting the mass contribution of fluorine atoms [9] [7].
The presence of three fluorine atoms in 3,4,4'-trifluoro-3'-methylbenzophenone creates several important effects:
The specific 3,4,4'-trifluoro-3'-methyl substitution pattern provides unique characteristics:
Based on data from structurally similar compounds, the estimated thermodynamic properties include:
The enhanced thermal stability of fluorinated compounds stems from the high bond dissociation energy of C-F bonds and the thermal resistance conferred by fluorine substitution [6].
While specific crystallographic data for 3,4,4'-trifluoro-3'-methylbenzophenone is not available in the literature, the molecular geometry can be inferred from the benzophenone backbone structure. The compound likely adopts a twisted conformation around the central carbonyl group, which is characteristic of benzophenone derivatives [15]. The fluorine atoms and methyl group may influence the precise molecular geometry and crystal packing through intermolecular interactions.
The chemical stability of 3,4,4'-trifluoro-3'-methylbenzophenone is enhanced by fluorine substitution, as evidenced by studies on related fluorinated compounds [6]. The compound should demonstrate: